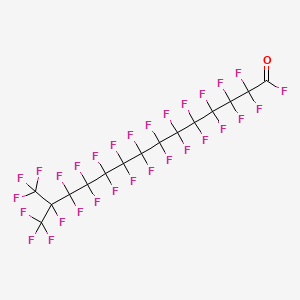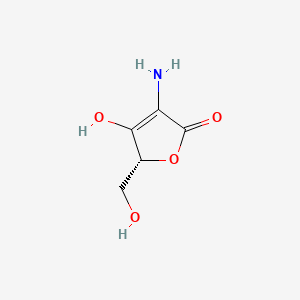
(2R)-4-amino-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-amino-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of an amino group, a hydroxyl group, and a hydroxymethyl group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-amino-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one typically involves multi-step organic reactions. One common method includes the use of chiral auxiliaries to ensure the correct stereochemistry of the final product. The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2R)-4-amino-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a furanone derivative, while reduction of the amino group can yield a primary amine .
Scientific Research Applications
(2R)-4-amino-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as a metabolite in various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in antiviral or antibacterial agents.
Mechanism of Action
The mechanism of action of (2R)-4-amino-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2R)-4-amino-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one include:
- (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol
- (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups attached to the furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C5H7NO4 |
|---|---|
Molecular Weight |
145.11 g/mol |
IUPAC Name |
(2R)-4-amino-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one |
InChI |
InChI=1S/C5H7NO4/c6-3-4(8)2(1-7)10-5(3)9/h2,7-8H,1,6H2/t2-/m1/s1 |
InChI Key |
YQVULIINUSFDQQ-UWTATZPHSA-N |
Isomeric SMILES |
C([C@@H]1C(=C(C(=O)O1)N)O)O |
Canonical SMILES |
C(C1C(=C(C(=O)O1)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol](/img/structure/B13818333.png)


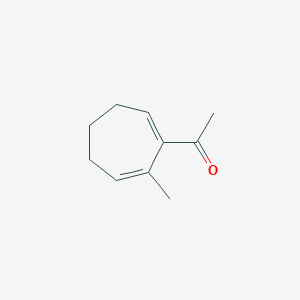
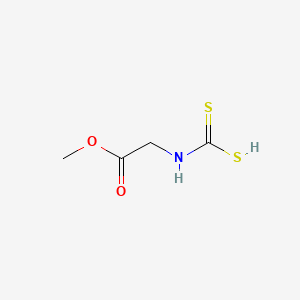
![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)

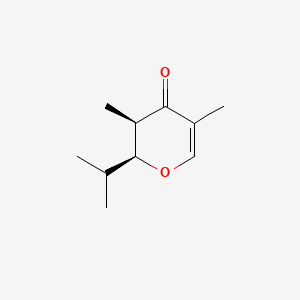
![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)

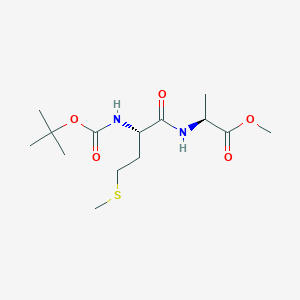
![2-[2-[(3-Ethyl-5-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium hydroxide,inner salt](/img/structure/B13818393.png)
![N-[(Piperazin-1-yl)methyl]acetamide](/img/structure/B13818400.png)
